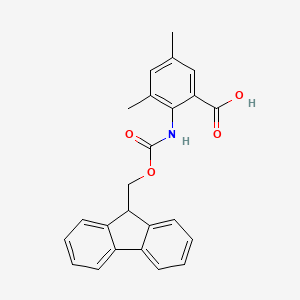

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid

描述

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid: is a modified amino acid derivative widely used in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-amino-3,5-dimethylbenzoic acid. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid typically involves the protection of the amino group of 2-amino-3,5-dimethylbenzoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The aromatic ring of the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Deprotected Amino Acid: 2-amino-3,5-dimethylbenzoic acid.

Peptide Conjugates: Peptides with this compound incorporated into their sequence.

Substituted Derivatives: Aromatic compounds with various substituents on the benzene ring.

科学研究应用

Chemistry: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid is extensively used in solid-phase peptide synthesis (SPPS) to protect the amino group during the stepwise assembly of peptides. It ensures the selective formation of peptide bonds and prevents unwanted side reactions .

Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .

Medicine: this compound is employed in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in drug delivery, diagnostics, and biotechnology .

作用机制

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group prevents the amino group from participating in unwanted reactions during the synthesis process. Upon deprotection, the free amino group can form peptide bonds with carboxyl groups of other amino acids, facilitating the assembly of peptide chains .

相似化合物的比较

- Fmoc-2-amino-3,4-dimethylbenzoic acid

- Fmoc-2-amino-4,5-dimethylbenzoic acid

- Fmoc-2-amino-3,5-dimethoxybenzoic acid

Uniqueness: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the reactivity and steric hindrance of the compound, making it suitable for specific applications in peptide synthesis and other chemical reactions .

生物活性

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid, commonly referred to as Fmoc-DMBA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on cancer cell lines, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H22N2O5

- Molecular Weight : 430.46 g/mol

- CAS Number : 1217610-39-3

- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid

Biological Activity Overview

Fmoc-DMBA has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis through various pathways.

Cytotoxicity Studies

Recent studies have demonstrated that Fmoc-DMBA exhibits significant cytotoxic activity against colorectal cancer cell lines, including HCT116 and Caco-2. The half-maximal inhibitory concentration (IC50) values observed were approximately:

- HCT116 : 0.33 μM

- Caco-2 : 0.51 μM

These values indicate a potent effect compared to standard chemotherapy agents like 5-fluorouracil (5-Fu), which showed minimal activity at similar concentrations .

The mechanisms behind the biological activity of Fmoc-DMBA are multifaceted:

- Cell Cycle Arrest : Fmoc-DMBA has been shown to induce G2/M phase arrest in treated cells, effectively halting their proliferation.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity .

- Reactive Oxygen Species (ROS) Production : Treatment with Fmoc-DMBA leads to elevated levels of ROS, contributing to oxidative stress and subsequent cellular damage.

- Mitochondrial Dysfunction : Fmoc-DMBA reduces mitochondrial membrane potential, a key indicator of mitochondrial health and function .

Study 1: In Vitro Analysis on Colorectal Cancer Cells

A detailed study evaluated the effects of Fmoc-DMBA on HCT116 and Caco-2 cells over various treatment durations (24, 48, and 72 hours). The results indicated:

- Significant reduction in cell viability.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Mechanistic Insights into Cell Cycle Regulation

Another investigation focused on the molecular pathways influenced by Fmoc-DMBA. The findings suggested that it modulates key proteins involved in the cell cycle and apoptosis, particularly affecting the PI3K/AKT signaling pathway .

Data Summary Table

| Parameter | HCT116 | Caco-2 |

|---|---|---|

| IC50 (μM) | 0.33 | 0.51 |

| Cell Cycle Phase Arrest | G2/M | G2/M |

| Apoptosis Induction | Yes | Yes |

| ROS Production | Increased | Increased |

| Mitochondrial Potential Change | Decreased | Decreased |

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-14-11-15(2)22(20(12-14)23(26)27)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJNVHVNGJMWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。